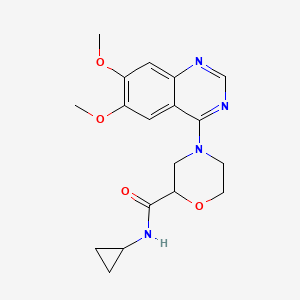
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate is a complex organic compound characterized by the presence of cyclopropylmethyl groups, acetamido groups, and triiodobenzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Triiodobenzene Core: The triiodobenzene core can be synthesized by iodination of a suitable benzene derivative using iodine and an oxidizing agent such as nitric acid.
Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a suitable amine.
Attachment of Cyclopropylmethyl Groups: The cyclopropylmethyl groups can be attached via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a radiopaque contrast agent in medical imaging due to the presence of iodine atoms.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The iodine atoms in the compound can block x-rays, making it useful as a contrast agent in imaging techniques. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Iohexol: Another triiodobenzene derivative used as a contrast agent in medical imaging.
Iopamidol: A similar compound with applications in radiographic imaging.
Uniqueness
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate is unique due to the presence of cyclopropylmethyl groups, which may confer distinct steric and electronic properties compared to other triiodobenzene derivatives. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C18H18I3NO5 |
|---|---|
Molecular Weight |
709.1 g/mol |
IUPAC Name |
bis(cyclopropylmethyl) 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H18I3NO5/c1-8(23)22-16-14(20)11(17(24)26-6-9-2-3-9)13(19)12(15(16)21)18(25)27-7-10-4-5-10/h9-10H,2-7H2,1H3,(H,22,23) |
InChI Key |
PGFFNHXNBOZNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC2CC2)I)C(=O)OCC3CC3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,4-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12267620.png)
![4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12267623.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267627.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)
![4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)
![2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone](/img/structure/B12267649.png)
![4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B12267656.png)
acetic acid](/img/structure/B12267661.png)
![5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12267668.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B12267672.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B12267673.png)

![4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12267679.png)
![N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12267687.png)
